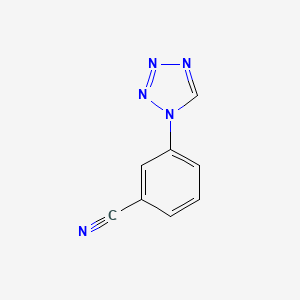

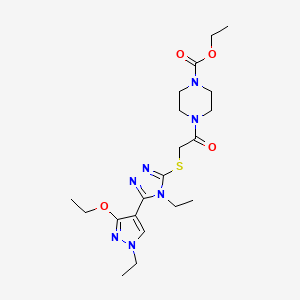

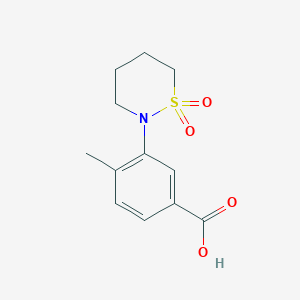

![molecular formula C13H13N3O3 B2609948 N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine CAS No. 1164541-49-4](/img/structure/B2609948.png)

N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones have been synthesized from 3,5-dimethyl-4-nitroisoxazole . The compound was treated with salicyl aldehydes to afford the corresponding nitrostyrylisoxazoles, which upon reaction with ethyl bromo acetate followed by cyclization with triethylamine furnished ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl .Molecular Structure Analysis

Unfortunately, the specific molecular structure analysis for “this compound” is not available in the retrieved sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not specified in the retrieved sources .Scientific Research Applications

Reductive Cleavage and Amination

Isoxazoles, similar in structure to the compound of interest, have been studied for their reductive cleavage properties. For instance, isoxazoles undergo thermally induced reductive cleavage of the N–O bond to yield β-amino enones when treated with metal carbonyls in the presence of water. This process involves complexed intermediates and has potential applications in the synthesis of amine derivatives through reduction mechanisms (Nitta & Kobayashi, 1985).

Functional Group Tolerance in Synthesis

The compound's related structures have been utilized in cascade coupling/cyclization processes to synthesize N-substituted 1,3-dihydrobenzimidazol-2-ones, showcasing the versatility and functional group tolerance (including nitro groups) of these frameworks. Such reactions highlight the compound's potential in creating diverse and complex organic structures (Zou, Yuan, & Ma, 2007).

Modification and Applications of Polymeric Materials

The compound's framework has been explored for modifying polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation with various amines, leading to polymers with enhanced swelling properties and thermal stability. These modifications not only improve the physical properties of the hydrogels but also introduce functionalities that could be beneficial in medical applications, including antimicrobial activity (Aly & El-Mohdy, 2015).

Desulfurization and Amidine Formation

In the context of desulfurization reactions, isothiazoles related to the compound of interest have been investigated. The desulfurization of specific isothiazoles led to the formation of amidine derivatives and provided insights into reaction mechanisms involving intermediate nitrene entities. These findings could guide the development of novel synthetic routes for amine and amidine compounds (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Security Ink Application

The study of V-shaped molecules, which include structural motifs related to the compound of interest, has led to the development of materials with morphology-dependent fluorochromism. Such properties are pivotal for applications in security inks, highlighting the compound's potential in advanced material science (Lu & Xia, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-9-4-3-5-11(8-9)14-7-6-12-13(16(17)18)10(2)15-19-12/h3-8,14H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDZBHJMKUNNAN-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC=CC2=C(C(=NO2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

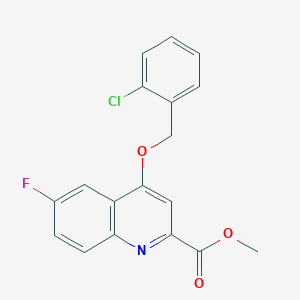

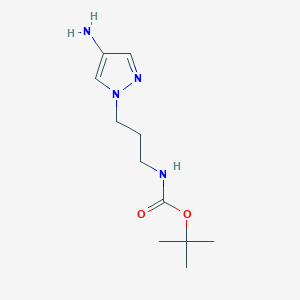

![N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2609866.png)

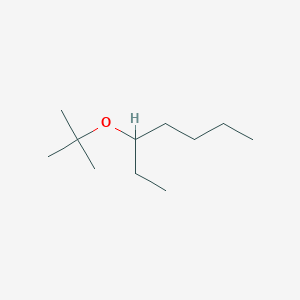

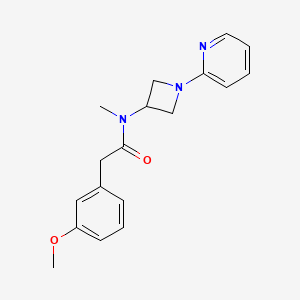

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2609871.png)

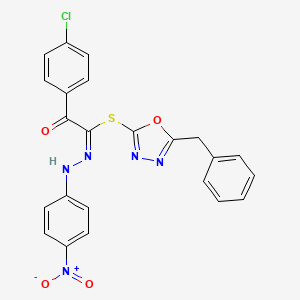

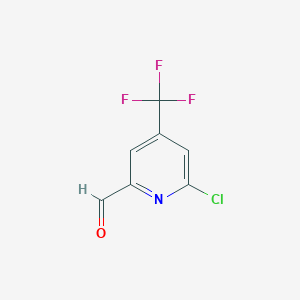

![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2609874.png)

![N-benzyl-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609875.png)